Comparative Bioactivity: Putrescine Uptake Modulation vs. Native Putrescine
N,N-Diethylbutane-1,4-diamine, also known as N1,N1-diethylputrescine, has been demonstrated to modulate polyamine transport in prostatic cancer cells. In experimental assays, this compound was found to reduce the inhibitory activity of putrescine uptake . This bioactivity is attributed to the diethyl substitution on the terminal amine, which differentiates it from the native polyamine, putrescine (1,4-butanediamine), and allows it to interact with the polyamine transport system without acting as a direct metabolic substrate.
| Evidence Dimension | Modulation of putrescine uptake inhibitory activity |
|---|---|
| Target Compound Data | Reduces putrescine uptake inhibitory activity |
| Comparator Or Baseline | Putrescine (1,4-butanediamine), which is the native substrate for the polyamine transport system and is actively taken up. |
| Quantified Difference | Qualitative difference in function: acts as a modulator/inhibitor of transport rather than a transported substrate. |
| Conditions | In vitro assays on prostatic cancer cells |
Why This Matters
This provides a differentiated tool for studying polyamine metabolism and transport, a mechanism distinct from the natural substrate putrescine, which is valuable for cancer research and drug development.
